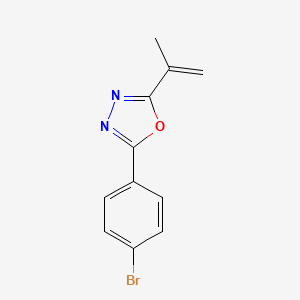
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole, also known as BPPDO, is a heterocyclic compound belonging to the class of 1,3,4-oxadiazole derivatives. It is a widely studied compound due to its interesting chemical and biological properties. BPPDO has been widely used in various scientific research applications such as in the synthesis of new compounds, as a catalyst in organic synthesis, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research interest in 2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole and its derivatives is primarily due to their pharmacological activities. A notable study involves the synthesis of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the versatility of the core 1,3,4-oxadiazole structure in producing compounds with significant antimicrobial activities (Gul et al., 2017). These compounds have been evaluated for their antimicrobial efficacy, showing potential as leads for further biological screening.
Another important facet of research is the development of novel compounds for organic optoelectronic devices. The synthesis of new oxadiazole derivatives with promising electron transport materials highlights the compound's utility beyond pharmacology. These materials, such as 2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole, have been characterized for their thermal stability and low orbital levels, making them suitable for electron-transporting or hole-blocking materials in optoelectronic applications (Liu, Zhao, & Huang, 2007).
Biological Activities
The synthesis and characterization of derivatives also extend to their biological activities. For instance, anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized, characterized, and assessed for their insecticidal activities. These compounds showed promising larvicidal activities against Plutella xylostella, revealing the potential of 1,3,4-oxadiazole derivatives in agricultural pest management (Li et al., 2013).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-prop-1-en-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUBWQRLLKKXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674441 | |
| Record name | 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole | |
CAS RN |
1033201-91-0 | |
| Record name | 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)
![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
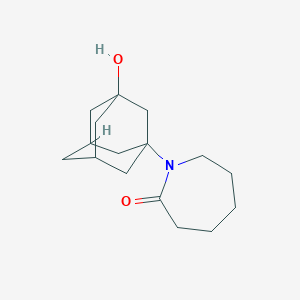
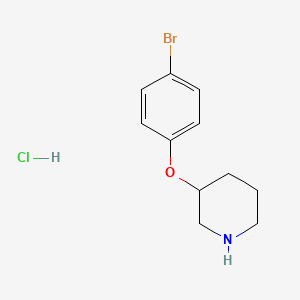
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)

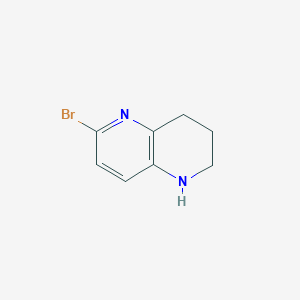
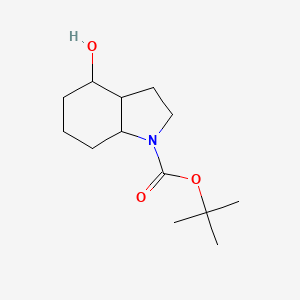
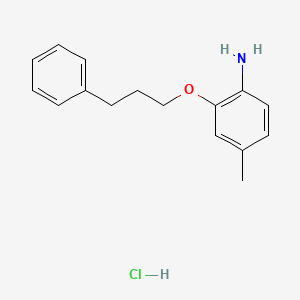
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)